N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a furan ring, a methoxyphenyl group, and an imidazo[2,1-b]thiazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step organic reactions
Formation of Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions.
Attachment of Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the imidazo[2,1-b]thiazole intermediate.
Introduction of 4-Methoxyphenyl Group: This step typically involves a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to attach the 4-methoxyphenyl group to the imidazo[2,1-b]thiazole core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-b]thiazole core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide
- N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)acrylamide
Uniqueness
N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide is unique due to its specific structural combination of a furan ring, a methoxyphenyl group, and an imidazo[2,1-b]thiazole core. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-23-13-6-4-12(5-7-13)15-10-21-16(11-25-18(21)20-15)17(22)19-9-14-3-2-8-24-14/h2-8,10-11H,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCIJHKFUSDUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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